2-[4-(Pyridin-2-yloxy)phenoxy]acetic acid
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Overview
Description
2-[4-(Pyridin-2-yloxy)phenoxy]acetic acid is an organic compound with the molecular formula C13H11NO4 and a molecular weight of 245.23 g/mol . It is known for its unique structure, which includes a pyridine ring and a phenoxyacetic acid moiety. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Pyridin-2-yloxy)phenoxy]acetic acid typically involves the reaction of 2-chloropyridine with 4-hydroxyphenoxyacetic acid under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and the product is typically purified using recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Pyridin-2-yloxy)phenoxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
2-[4-(Pyridin-2-yloxy)phenoxy]acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including its ability to inhibit certain enzymes and receptors.
Medicine: Research has explored its potential as a therapeutic agent due to its biological activities.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[4-(Pyridin-2-yloxy)phenoxy]acetic acid involves its interaction with specific molecular targets and pathways. It has been shown to activate ion channels and inhibit ligand binding to G protein-coupled receptors (GPCRs). Additionally, it can inhibit the activity of protein kinase C, which plays a role in various cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share a similar pyridine ring structure and have been studied for their biological activities.
Phenoxyacetic acid derivatives: Compounds with a phenoxyacetic acid moiety are structurally related and have similar chemical properties.
Uniqueness
2-[4-(Pyridin-2-yloxy)phenoxy]acetic acid is unique due to its combination of a pyridine ring and a phenoxyacetic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
IUPAC Name |
2-(4-pyridin-2-yloxyphenoxy)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c15-13(16)9-17-10-4-6-11(7-5-10)18-12-3-1-2-8-14-12/h1-8H,9H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRUVYXVNYCDREU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=C(C=C2)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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